tert-Butyl 3-((2-ethoxy-2-oxoethyl)-thio)azetidine-1-carboxylate

Lipophilicity ADME Membrane permeability

tert-Butyl 3-((2-ethoxy-2-oxoethyl)-thio)azetidine-1-carboxylate (CAS 1648864-56-5) is a sulfur-containing azetidine building block with the molecular formula C12H21NO4S and a molecular weight of 275.37 g/mol. The compound features an N-Boc-protected azetidine ring substituted at the 3-position with a thioether-linked ethyl 2-thioacetate side chain.

Molecular Formula C12H21NO4S
Molecular Weight 275.37 g/mol
CAS No. 1648864-56-5
Cat. No. B1474331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((2-ethoxy-2-oxoethyl)-thio)azetidine-1-carboxylate
CAS1648864-56-5
Molecular FormulaC12H21NO4S
Molecular Weight275.37 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4S/c1-5-16-10(14)8-18-9-6-13(7-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
InChIKeyWMCHJUPYXUCHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((2-ethoxy-2-oxoethyl)-thio)azetidine-1-carboxylate (CAS 1648864-56-5): Core Structural Identity and Procurement Baseline


tert-Butyl 3-((2-ethoxy-2-oxoethyl)-thio)azetidine-1-carboxylate (CAS 1648864-56-5) is a sulfur-containing azetidine building block with the molecular formula C12H21NO4S and a molecular weight of 275.37 g/mol [1]. The compound features an N-Boc-protected azetidine ring substituted at the 3-position with a thioether-linked ethyl 2-thioacetate side chain [1]. Its computed XLogP3 of 1.9 and topological polar surface area of 81.1 Ų position it within a favorable physicochemical space for fragment-based and lead-like screening libraries [1]. The compound is commercially available at purities of ≥95% (AKSci) and ≥98% (MolCore) .

Why Generic Substitution of tert-Butyl 3-((2-ethoxy-2-oxoethyl)-thio)azetidine-1-carboxylate (CAS 1648864-56-5) Is Scientifically Unsupported


Substituting this compound with its closest structural analogs — the direct carbon-linked variant (CAS 158602-35-8) or the sulfonyl-oxidized form (CAS 1648864-57-6) — introduces quantifiable changes in molecular weight, lipophilicity, hydrogen-bond acceptor capacity, and synthetic derivatization potential that cannot be normalized through simple stoichiometric adjustment [1]. The thioether (-S-) linkage at the 3-position of the azetidine ring provides a chemically distinct reactivity profile compared to both the carbon-only and sulfone analogs: it can undergo selective oxidation to sulfoxide or sulfone, participate in metal coordination, and contribute differentially to logP and polar surface area [1][2]. These differences propagate into downstream synthetic yields, intermediate stability, and final compound properties in multi-step medicinal chemistry campaigns, making blind substitution scientifically indefensible without re-optimization of the entire synthetic route [2].

Quantitative Differential Evidence: tert-Butyl 3-((2-ethoxy-2-oxoethyl)-thio)azetidine-1-carboxylate (CAS 1648864-56-5) vs. Closest Structural Analogs


Lipophilicity Advantage: Thioether XLogP3 of 1.9 vs. Direct Carbon Analog XLogP3 of 1.3

The incorporation of a sulfur atom in the thioether bridge of the target compound (CAS 1648864-56-5) elevates the computed partition coefficient (XLogP3) to 1.9, compared to 1.3 for the direct carbon-linked analog tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 158602-35-8) [1][2]. This Δ = +0.6 log unit increase represents an approximately 4-fold higher predicted octanol-water partitioning, which can be critical for achieving adequate membrane permeability in cell-based assays without resorting to additional structural modifications [1].

Lipophilicity ADME Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Capacity: 5 HBA (Thioether) vs. 4 HBA (Carbon Analog)

The target compound possesses 5 hydrogen bond acceptor sites (4 from the ester/carbamate oxygens, 1 from the thioether sulfur), compared to 4 HBA for the carbon analog (CAS 158602-35-8), which lacks the sulfur atom entirely [1][2]. The divalent sulfur in thioethers acts as a weak but measurable hydrogen bond acceptor, a feature documented in protein-ligand co-crystal structures where thioether sulfurs participate in C–H···S and N–H···S interactions contributing 0.5–1.5 kcal/mol in binding energy [3]. This additional HBA site can influence aqueous solubility, formulation compatibility, and specific target engagement in biological systems.

Hydrogen bonding Target engagement Solubility Molecular recognition

Synthetic Versatility: Thioether Oxidizability vs. Sulfone Terminal Oxidation State (CAS 1648864-57-6)

The target compound (CAS 1648864-56-5) contains a thioether (-S-) moiety in the -2 oxidation state, enabling further controlled oxidation to sulfoxide (+0) or sulfone (+2) as a synthetic diversification step [1]. In contrast, the sulfonyl analog tert-butyl 3-((2-ethoxy-2-oxoethyl)sulfonyl)azetidine-1-carboxylate (CAS 1648864-57-6) already exists in the fully oxidized sulfone state (S at +2 oxidation), offering no further oxidative derivatization pathway . This difference is structurally evidenced by the molecular formulas: C12H21NO4S (target, 1 sulfur, 4 oxygens) vs. C12H21NO6S (sulfone analog, 1 sulfur, 6 oxygens) [1]. Additionally, the thioether confers greater conformational flexibility (7 rotatable bonds vs. the constrained sulfone geometry), which can impact binding conformations in biological targets [1].

Synthetic chemistry Oxidation Derivatization Building block utility

Side-Chain Complexity and Molecular Weight Increment vs. Simple Methylthio Analog (CAS 935668-41-0)

The target compound incorporates an ethoxycarbonylmethylthio side chain (-SCH2CO2Et), contributing an additional 72 Da and one ester functional group compared to the simpler methylthio analog tert-butyl 3-(methylthio)azetidine-1-carboxylate (CAS 935668-41-0), which bears only a -SCH3 group [1]. The molecular weight difference (275.37 vs. 203.30 g/mol, Δ = +72.07 Da) is accompanied by the presence of an ethyl ester moiety that can be hydrolyzed to the corresponding carboxylic acid for further conjugation, or transesterified to introduce diverse ester functionalities [1]. This built-in synthetic handle is absent in the methylthio analog, which requires de novo functionalization to achieve the same level of side-chain complexity .

Molecular weight optimization Fragment-based drug discovery Lead-likeness Side-chain engineering

Physical Form and Storage Compatibility: Liquid vs. Crystalline Solid Sulfone Analog

The target compound (CAS 1648864-56-5) is handled as a liquid or low-melting solid requiring standard long-term storage in a cool, dry place without special atmospheric requirements . In marked contrast, the sulfonyl analog (CAS 1648864-57-6) is a white crystalline powder with a melting point of 80–90°C that requires storage at -20°C under inert gas atmosphere . This difference in physical form and storage stringency directly impacts laboratory workflow: the sulfone analog necessitates freezer storage, inert gas purging, and pre-weighing tempering steps, while the target thioether can be dispensed directly under ambient conditions. For high-throughput parallel synthesis or automated liquid handling platforms, the liquid/semi-solid form of the thioether provides superior dispensing compatibility compared to the crystalline solid sulfone .

Handling Formulation Storage stability Laboratory workflow

Procurement Scalability: Purity Tier Availability and Bulk Pricing Landscape

The target compound is supplied at two distinct purity tiers: ≥95% (AKSci) and ≥98% (MolCore), offering procurement flexibility depending on downstream sensitivity to impurities . The directly comparable carbon analog (CAS 158602-35-8) is available at >98.0% (GC) from TCI and 97% from Bidepharm at approximately $18/g in small quantities . The sulfonyl analog (CAS 1648864-57-6) commands a significantly higher price point: approximately €546/g (CymitQuimica) or 1192元/100mg (Macklin), representing a ~30–50× cost premium over the carbon analog and an estimated ~5–15× premium over the target thioether at similar scales . While the thioether compound occupies a middle ground in both price and purity, it offers a unique combination of the sulfur atom (absent in the carbon analog) at a far lower cost than the oxidized sulfone, representing the most cost-effective entry point for introducing sulfur-containing azetidine building blocks into research programs.

Procurement Purity Cost-effectiveness Supply chain

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-((2-ethoxy-2-oxoethyl)-thio)azetidine-1-carboxylate (CAS 1648864-56-5)


Medicinal Chemistry: Sulfur-Containing Fragment Library Design Requiring Elevated logP

In fragment-based drug discovery campaigns targeting intracellular proteins with lipophilic binding pockets, the XLogP3 of 1.9 for this compound provides a 0.6 log unit advantage over the carbon analog (XLogP3 1.3), translating to approximately 4-fold higher predicted membrane partitioning [1]. The thioether sulfur contributes one additional hydrogen bond acceptor site (5 HBA vs. 4 HBA for the carbon analog), potentially enhancing target engagement through weak polar interactions without introducing excessive polarity that could compromise permeability [1]. The N-Boc protecting group enables on-demand amine deprotection for subsequent diversification, while the ethyl ester side chain provides a tractable handle for hydrolysis to the carboxylic acid for amide coupling or bioconjugation [1].

Synthetic Methodology: Controlled Oxidation Studies on Azetidine Thioethers

The thioether (-S-) moiety at oxidation state -2 in the target compound provides an ideal substrate for systematic oxidation studies to generate sulfoxide and sulfone derivatives in a controlled, stepwise manner [1]. This is not achievable with the sulfonyl analog (CAS 1648864-57-6), which is already at the terminal sulfone oxidation state . Researchers investigating structure-activity relationships (SAR) around sulfur oxidation state can procure a single batch of the thioether and generate all three oxidation states (-S-, -SO-, -SO2-) from a common precursor, ensuring batch-to-batch consistency in the core scaffold while varying only the sulfur oxidation level. The 7 rotatable bonds in the thioether, compared to the more constrained sulfone geometry, also allow exploration of conformational effects on biological activity [1].

Parallel Synthesis and High-Throughput Chemistry: Automated Liquid Handling Compatibility

The target compound's physical form (liquid or low-melting solid) and ambient storage requirements (cool, dry place, non-hazardous for transport) make it compatible with automated liquid handling platforms commonly used in high-throughput parallel synthesis [1]. In contrast, the sulfonyl analog requires storage at -20°C under inert gas and handling as a crystalline solid (mp 80–90°C) with multiple GHS hazard statements (H302, H315, H319, H335), necessitating additional safety protocols and pre-weighing steps that disrupt automated workflows . For laboratories running 96- or 384-well plate formats for amide library synthesis or Boc deprotection–refunctionalization sequences, the thioether's dispensing profile reduces cycle times and minimizes operator exposure [1].

Cost-Efficient Scale-Up: Multi-Gram SAR Campaigns Requiring Sulfur-Containing Azetidine Cores

For medicinal chemistry programs requiring 5–50 g quantities of a sulfur-containing azetidine building block for extensive SAR exploration, the thioether compound offers a substantial procurement cost advantage over the sulfonyl analog (estimated 5–15× lower cost per gram) while providing the critical sulfur atom absent in the carbon-only analog [1]. The availability of two purity tiers (≥95% and ≥98%) allows researchers to optimize cost vs. purity depending on the stage of the project: the 95% grade for initial library synthesis and hit expansion, upgrading to the 98% grade for lead optimization and in vivo candidate synthesis where impurity profiles must be rigorously controlled [1].

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